Eriodictyol 7,3′-dimethyl ether

Chinese Name
圣草酚-7,3'-二甲醚
English Name
Eriodictyol 7,3′-dimethyl ether
标识符
CAS No.
54352-60-2
Molecular Formula
C17H16O6
Molecular Weight
316.3090
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
47%
37/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled37
druglikeness.missing41
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
316.3100
druglikeness.valid
TPSA
TPSA
98.9000
druglikeness.valid
pKa_acidic
pKa_acidic
7.2000
druglikeness.valid
pKa_basic
pKa_basic
-
LogP
LogP
3.1000
druglikeness.valid
LogD
LogD
-
HBA
HBA
6
druglikeness.valid
water_solubility
water_solubility
-
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
-
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
Low
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
Low
druglikeness.valid
bioavailability
bioavailability
-
PPB
PPB
-
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
Low
druglikeness.valid
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
Unknown
druglikeness.valid
CYP1A2_inhibitor
CYP1A2_inhibitor
Unknown
druglikeness.valid
CYP2C9_substrate
CYP2C9_substrate
Unknown
druglikeness.valid
CYP2C9_inhibitor
CYP2C9_inhibitor
Unknown
druglikeness.valid
CYP2C19_substrate
CYP2C19_substrate
Unknown
druglikeness.valid
CYP2C19_inhibitor
CYP2C19_inhibitor
Unknown
druglikeness.valid
CYP2D6_substrate
CYP2D6_substrate
Unknown
druglikeness.valid
CYP2D6_inhibitor
CYP2D6_inhibitor
Unknown
druglikeness.valid
CYP3A4_substrate
CYP3A4_substrate
Unknown
druglikeness.valid
CYP3A4_inhibitor
CYP3A4_inhibitor
Unknown
druglikeness.valid
UGT1A1_substrate
UGT1A1_substrate
Unknown
druglikeness.valid
UGT1A3_substrate
UGT1A3_substrate
Unknown
druglikeness.valid
UGT1A4_substrate
UGT1A4_substrate
Unknown
druglikeness.valid
UGT1A6_substrate
UGT1A6_substrate
Unknown
druglikeness.valid
UGT1A9_substrate
UGT1A9_substrate
Unknown
druglikeness.valid
Ames_test
Ames_test
-
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
-
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
No
druglikeness.valid
cardiotoxicity
cardiotoxicity
No
druglikeness.valid
nephrotoxicity
nephrotoxicity
No
druglikeness.valid
neurotoxicity
neurotoxicity
No
druglikeness.valid
hERG_inhibition
hERG_inhibition
No
druglikeness.valid
Pgp_substrate
Pgp_substrate
Unknown
druglikeness.valid
Pgp_inhibitor
Pgp_inhibitor
Unknown
druglikeness.valid
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
No
druglikeness.valid
QT_prolongation
QT_prolongation
No
druglikeness.valid
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
-
Syn_Accessibility
Syn_Accessibility
-
MRTD
MRTD
-
Skin_Sens
Skin_Sens
-
Resp_Sens
Resp_Sens
-
Photo_tox
Photo_tox
-
Ser_ALK
Ser_ALK
-
Ser_GGT
Ser_GGT
-
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
-
Ser_ALT
Ser_ALT
-
druglikeness.quickNavigation
Related Diseases
心血管疾病
Cardiovascular disease
Corresponding Targets:
炎症性疾病
Inflammatory disease
Corresponding Targets:
癌症
Cancer
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
糖尿病及其并发症
Diabetes Mellitus and Complications
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

Boeravinone B
Boeravinone B
CAS号:114567-34-9
分子式:C17H12O6
分子量:312.2770

Boeravinone B
Boeravinone B
CAS号:114567-34-9
分子式:C17H12O6
分子量:312.2770

黄花夹竹桃黄酮
Thevetiaflavone
CAS号:29376-68-9
分子式:C16H12O5
分子量:284.2670

黄花夹竹桃黄酮
Thevetiaflavone
CAS号:29376-68-9
分子式:C16H12O5
分子量:284.2670

Kushenol L
Kushenol L
CAS号:101236-50-4
分子式:C25H28O7
分子量:440.4920

Kushenol L
Kushenol L
CAS号:101236-50-4
分子式:C25H28O7
分子量:440.4920